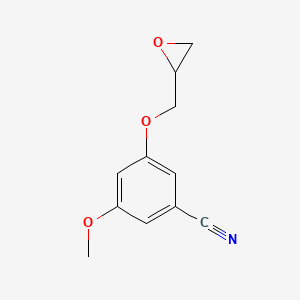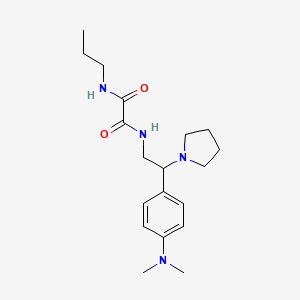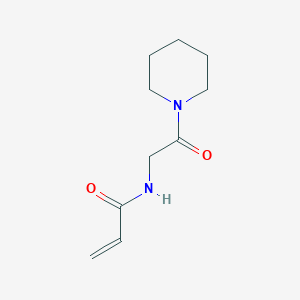
N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20F2N4O2 and its molecular weight is 446.458. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Molecular Aggregation and Interaction Studies
Research by Mocilac et al. (2016) explores the role of fluorine in molecular aggregation, particularly through short C–H⋯F interactions involving the 2,5-difluorobenzene group. This study provides insights into the influence of fluorine substitution patterns on molecular aggregation, demonstrating the potential of fluorine-containing compounds like N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide in designing materials with specific interaction capabilities (Mocilac, Osman, & Gallagher, 2016).
Luminescence Sensing Applications
Shi et al. (2015) synthesized dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks that show selective sensitivity to benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands, highlighting the potential of fluorophenyl-imidazole derivatives in developing fluorescence sensors for chemical detection (Shi, Zhong, Guo, & Li, 2015).
Antihypertensive Drug Development
A study by Carini et al. (1991) on N-(biphenylylmethyl)imidazoles, a related class of compounds, underscores the therapeutic relevance of imidazole derivatives in creating potent antihypertensive drugs through oral administration. This research indicates the versatility of imidazole-based compounds in pharmaceutical applications, particularly in cardiovascular health (Carini, Duncia, Aldrich, Chiu, Johnson, Pierce, Price, Santella, Wells, & Wexler, 1991).
Cancer Research and Drug Synthesis
Kelly et al. (2007) focused on the synthesis of N-(ferrocenylmethyl)benzene-carboxamide derivatives, evaluating their cytotoxic effects on breast cancer cell lines. The inclusion of fluorine and imidazole groups in these compounds highlights their potential in developing cancer therapeutics (Kelly, Prêtre, Devoy, O’Rielly, Devery, Goel, Gallagher, Lough, & Kenny, 2007).
Radiotracer Development for Alzheimer's Disease
Gao et al. (2018) synthesized carbon-11-labeled CK1 inhibitors, including difluorobenzimidazole derivatives, for potential use as PET radiotracers in imaging Alzheimer's disease. This application signifies the compound's relevance in neurodegenerative disease research, offering a pathway for better understanding and diagnosing Alzheimer's (Gao, Wang, & Zheng, 2018).
Propiedades
IUPAC Name |
N-(3,4-difluorophenyl)-1-[[4-[(4-methylbenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20F2N4O2/c1-16-2-6-18(7-3-16)24(32)29-19-8-4-17(5-9-19)13-31-14-23(28-15-31)25(33)30-20-10-11-21(26)22(27)12-20/h2-12,14-15H,13H2,1H3,(H,29,32)(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJWRAWAFRFMNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-1-(4-(4-methylbenzamido)benzyl)-1H-imidazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-2-[(4-{[(3-fluoro-4-methylphenyl)amino]carbonyl}piperazin-1-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B2752657.png)
![[(3-bromophenyl)methyl][(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B2752658.png)


![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2,4-dimethoxyphenyl)urea](/img/structure/B2752665.png)



![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-nitrobenzamide](/img/structure/B2752670.png)
![2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B2752671.png)

![N-(2,5-difluorophenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2752678.png)
![1-(3,4-difluorobenzoyl)-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2752679.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-isopropylphenyl)acetamide](/img/structure/B2752680.png)